molecular formula C23H33N5O8 B12521686 Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 CAS No. 675154-03-7

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2

Cat. No.: B12521686
CAS No.: 675154-03-7
M. Wt: 507.5 g/mol
InChI Key: YOQDSMJNLMUSSI-GPQWERQGSA-N
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Description

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is a synthetic peptide composed of five amino acids: acetylated alanine, tyrosine with a hydroxyl group at the third position, threonine, and proline, with an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for tyrosine (with a hydroxyl group at the third position), alanine, and finally acetylation of the N-terminus.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on tyrosine can be oxidized to form a quinone derivative.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.

Major Products

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Reduced forms of any disulfide bonds.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The hydroxyl group on tyrosine can participate in hydrogen bonding and other interactions, affecting the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ala-Tyr-Thr-Pro-NH2: Lacks the hydroxyl group on tyrosine, which may affect its reactivity and interactions.

    Ac-Ala-Tyr(3-OH)-Thr-Gly-NH2: Substitution of proline with glycine, altering the peptide’s conformational flexibility.

    Ac-Ala-Tyr(3-OH)-Ser-Pro-NH2: Substitution of threonine with serine, affecting the peptide’s hydrogen bonding potential.

Uniqueness

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is unique due to the presence of the hydroxyl group on tyrosine, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable tool in various research applications.

Properties

CAS No.

675154-03-7

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H33N5O8/c1-11(25-13(3)30)21(34)26-15(9-14-6-7-17(31)18(32)10-14)22(35)27-19(12(2)29)23(36)28-8-4-5-16(28)20(24)33/h6-7,10-12,15-16,19,29,31-32H,4-5,8-9H2,1-3H3,(H2,24,33)(H,25,30)(H,26,34)(H,27,35)/t11-,12+,15-,16-,19-/m0/s1

InChI Key

YOQDSMJNLMUSSI-GPQWERQGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@H](C)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C(C)NC(=O)C)O

Origin of Product

United States

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